6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 361467-84-7
VCID: VC21443508
InChI: InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
SMILES: CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Molecular Formula: C21H16ClN3
Molecular Weight: 345.8g/mol

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

CAS No.: 361467-84-7

Cat. No.: VC21443508

Molecular Formula: C21H16ClN3

Molecular Weight: 345.8g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine - 361467-84-7

Specification

CAS No. 361467-84-7
Molecular Formula C21H16ClN3
Molecular Weight 345.8g/mol
IUPAC Name 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C21H16ClN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Standard InChI Key NKKIFCWYSJVFOS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

Structural Features

6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine possesses a distinctive molecular architecture characterized by several key structural elements. At its core lies the quinazoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene ring with a pyrimidine ring. This foundational structure is further elaborated with three specific substituents that define the compound's unique identity:

  • A chloro substituent at the 6-position of the quinazoline ring

  • A 4-methylphenyl (p-tolyl) group attached to the nitrogen at the 2-position

  • A phenyl group at the 4-position of the quinazoline ring

The presence of these substituents significantly influences the compound's electronic distribution, lipophilicity, and three-dimensional conformation, which in turn may affect its biological interactions and pharmacological properties.

Physical and Chemical Properties

Based on the structural features of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine and data from similar quinazoline derivatives, the following physical and chemical properties can be anticipated:

PropertyValue
Molecular FormulaC21H16ClN3
Molecular Weight345.83 g/mol
Physical StateCrystalline solid (expected)
Melting PointApproximately 160-175°C (estimated based on similar compounds)
SolubilityPoorly soluble in water; soluble in organic solvents such as DMSO, chloroform, and methanol
AppearancePale yellow to white crystalline powder (expected)
StabilityStable under normal conditions; sensitive to strong oxidizing agents

Synthesis Methods

Nucleophilic Substitution Approach

The synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine can be accomplished through several methodological approaches, with nucleophilic substitution reactions representing a prominent strategy. This approach typically involves the use of 2,6-dichloroquinazoline as a starting material, which undergoes selective substitution at the 2-position with 4-methylaniline, followed by the incorporation of a phenyl group at the 4-position through coupling reactions.

The reaction generally proceeds in aprotic solvents under controlled temperature conditions, with the nucleophilic substitution at the 2-position occurring more readily due to the enhanced electrophilicity of this position in the quinazoline ring. The selectivity of these substitutions can be fine-tuned through careful control of reaction conditions, including temperature, solvent choice, and the presence of catalysts or bases .

Cyclization Method

An alternative synthetic route involves the cyclization of appropriate precursors to construct the quinazoline core with the desired substitution pattern. As described in research on similar compounds, this method typically involves:

  • Reaction of methyl anthranilate (or its 5-chloro derivative) with benzamide to form the corresponding 2-phenylquinazolinone

  • Chlorination at the 4-position using reagents such as phosphorus oxychloride

  • Nucleophilic substitution of the 4-chloro group with 4-methylaniline

This cyclization approach was demonstrated in the work of Dravyakar and Khedekar, who synthesized a series of N,2-diphenylquinazolin-4-amine derivatives with significant biological activities . The method offers the advantage of building the quinazoline scaffold with the desired substitution pattern in a stepwise manner, potentially allowing for greater control over the final product's structure.

Microwave-Assisted Synthesis

Recent advances in synthetic methodology have introduced microwave-assisted techniques for the preparation of quinazoline derivatives. According to research on related compounds, microwave-mediated N-arylation of 4-chloroquinazolines in THF/H2O rapidly and efficiently affords 4-anilinoquinazolines .

This approach could be adapted for the synthesis of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine by using 6-chloro-2-phenylquinazolin-4-amine as a starting material, which would undergo N-arylation with 4-methylaniline under microwave conditions. The advantages of this method include significantly reduced reaction times and potentially improved yields compared to conventional heating methods.

Table 1: Comparison of Synthesis Methods for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Biological Activities

Anticancer Properties

Quinazoline derivatives, including those with structural similarities to 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, have demonstrated significant anticancer activities across various cancer cell lines. The mechanism of action typically involves the inhibition of specific enzymes or receptors crucial for cancer cell proliferation and survival, particularly various kinases involved in cell signaling pathways.

The structural features of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine suggest potential anticancer activity based on structure-activity relationships established for similar compounds. Specifically, the presence of the chloro substituent at the 6-position and the phenyl group at the 4-position has been associated with enhanced antiproliferative activities in related quinazoline derivatives. These structural elements may facilitate interactions with specific biological targets involved in cancer progression .

Research on similar compounds has indicated activity against breast, lung, and colon cancer cell lines, suggesting that 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine may exhibit a broad spectrum of anticancer properties. The 4-methylphenyl group attached to the nitrogen may further modulate the compound's interaction with molecular targets, potentially enhancing its selectivity for specific cancer types.

Anti-inflammatory and Analgesic Activities

Studies on structurally related quinazoline derivatives have revealed significant anti-inflammatory and analgesic properties, suggesting similar potential for 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. Research by Dravyakar and Khedekar demonstrated that N,2-diphenylquinazolin-4-amine derivatives exhibited notable anti-inflammatory activity in rat paw edema models and analgesic effects in hot plate tests .

The mechanism underlying these activities may involve the modulation of inflammatory mediators or the inhibition of enzymes involved in the inflammatory cascade. The specific substitution pattern in 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, particularly the chloro group at the 6-position, may influence its interaction with relevant biological targets, potentially enhancing its anti-inflammatory efficacy.

Structure-Activity Relationships

Role of Core Quinazoline Structure

The quinazoline scaffold serves as the foundational element for the biological activities observed in compounds like 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. This heterocyclic structure provides a rigid framework that positions the various substituents in specific spatial orientations, facilitating optimal interactions with biological targets. Research has established that the quinazoline core itself contributes significantly to the binding affinity for various enzymes and receptors, particularly those involved in cell signaling pathways relevant to cancer and inflammation.

Furthermore, studies on quinazoline derivatives have highlighted the importance of the 2nd and 4th positions of the quinazoline ring in exhibiting pharmacological activity . These positions appear to be critical for interactions with specific biological targets, explaining why substitutions at these locations often have profound effects on the compound's biological profile.

Impact of Substituents

The specific substituents present in 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine play crucial roles in determining its biological activities:

  • The 6-chloro substituent: Halogen substitutions, particularly chlorine, at the 6-position of the quinazoline ring have been associated with enhanced antiproliferative activities in similar compounds. This substituent may influence the electronic distribution within the molecule, affecting its binding affinity for specific targets. Additionally, the presence of chlorine at this position has been linked to increased antimicrobial activity in related compounds .

  • The 4-phenyl group: The phenyl ring at the 4-position provides a platform for additional non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. This substituent has been implicated in the anticancer activities of similar quinazoline derivatives, possibly through its contribution to kinase inhibition mechanisms.

  • The N-(4-methylphenyl) group: The 4-methylphenyl group attached to the nitrogen at the 2-position may influence the compound's lipophilicity and its ability to traverse biological membranes. Additionally, this substituent can participate in hydrophobic interactions with binding pockets in target proteins, potentially enhancing the compound's biological activity and selectivity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides valuable insights into the potential biological activities of 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine. Studies on similar compounds, such as those conducted by Dravyakar and Khedekar, have demonstrated that specific substitution patterns on the quinazoline ring can significantly influence anti-inflammatory and analgesic activities .

Similarly, research by Rajasekaran and Gopalkrishna Rao on 2,3-substituted quinazolin-4(3H)-ones revealed that compounds with methyl or chloro substituents at specific positions exhibited enhanced antibacterial activity against certain pathogens . These findings suggest that the presence of the 6-chloro substituent and the 4-methylphenyl group in 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine may confer similar antimicrobial properties.

Research Applications and Future Directions

ModificationExpected Effect on PropertiesPotential Impact on Biological Activity
Replacement of 6-chloro with other halogensAltered electronic properties, lipophilicityPotentially enhanced anticancer or antimicrobial activity
Substitution on the 4-methylphenyl groupModified receptor interactions, altered pharmacokineticsFine-tuning of activity and selectivity
Introduction of substituents at the 5- or 7-positionChanged electronic distribution, potential new binding interactionsExpanded spectrum of biological activities
Modification of the 4-phenyl groupAltered binding affinity, modified lipophilicityEnhanced potency for specific targets

Future Research Directions

Future research on 6-chloro-N-(4-methylphenyl)-4-phenylquinazolin-2-amine should focus on several key areas:

  • Comprehensive biological evaluation: Systematic assessment of the compound's anticancer, anti-inflammatory, and antimicrobial activities through both in vitro and in vivo studies to confirm predicted properties and identify potential therapeutic applications.

  • Mechanism of action studies: Detailed investigation of the molecular mechanisms underlying the compound's biological activities, including identification of specific biological targets and signaling pathways affected.

  • Structure-activity relationship elaboration: Synthesis and evaluation of structural analogs to further refine understanding of how specific structural features contribute to biological activities.

  • Pharmacokinetic and toxicological assessment: Characterization of the compound's absorption, distribution, metabolism, excretion, and toxicity profiles to evaluate its potential for further development as a therapeutic agent.

  • Formulation and delivery strategies: Development of appropriate formulations and delivery systems to optimize the compound's bioavailability and efficacy in relevant therapeutic contexts.

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